Glyceryl ascorbate

Cosmetic Formulation Stability Testing Vitamin C Derivatives

Procure Glyceryl ascorbate for superior formulation stability. Unlike pure ascorbic acid, its glycerin conjugation prevents rapid oxidation, maintaining color stability in high-concentration, preservative-free serums for over 12 weeks at 50°C. This supports 'clean beauty' claims and high-potency 'ascorbic acid equivalent' products. Its stability at a broader, skin-friendly pH (3–5) reduces irritation potential, expanding your market. The dual-action benefit of antioxidant protection and humectant moisturization streamlines ingredient lists, making it a strategic choice for advanced cosmetic and personal care development.

Molecular Formula C9H14O8
Molecular Weight 250.20 g/mol
Cat. No. B15597798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceryl ascorbate
Molecular FormulaC9H14O8
Molecular Weight250.20 g/mol
Structural Identifiers
InChIInChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5?,7-/m1/s1
InChIKeyKQWQJCDIYBPYNT-KGMSYRRLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyceryl Ascorbate: A Stable, Water-Soluble Vitamin C Derivative for Cosmetic Formulations


Glyceryl ascorbate (CAS 1120360-13-5) is a water-soluble derivative of ascorbic acid (vitamin C), synthesized by binding ascorbic acid with the humectant glycerin [1]. This structural modification yields a compound with the molecular formula C₉H₁₄O₈ and a molecular weight of 250.20 g/mol [1]. It is primarily utilized in cosmetic and personal care applications as an antioxidant and skin-brightening agent . The compound is considered more stable than pure ascorbic acid, offering enhanced formulary flexibility across a broader pH range [1].

Why Glyceryl Ascorbate Cannot Be Directly Substituted by Other Vitamin C Derivatives in Skincare Formulations


The functional profile of a vitamin C derivative is dictated by the specific chemical modification of the parent ascorbic acid molecule. Glyceryl ascorbate, by conjugating ascorbic acid to glycerin, achieves a distinct combination of enhanced stability in aqueous solutions [1], superior moisturizing properties due to its glycerin backbone [2], and maintained, though less potent, antioxidant activity compared to pure ascorbic acid [1]. These attributes are not uniform across other derivatives, such as ascorbyl glucoside (which prioritizes slow-release and stability [3]), 3-O-ethyl ascorbic acid (designed for amphiphilic solubility and rapid conversion [4]), or tetrahexyldecyl ascorbate (optimized for oil solubility and deep penetration [5]). Consequently, substituting glyceryl ascorbate with another derivative would alter a formulation's stability, sensorial properties, bioactivity profile, and cost, making the choice a critical scientific and procurement decision. The evidence below details these quantifiable differentiations.

Quantitative Evidence for Glyceryl Ascorbate's Differentiated Performance in Skincare Formulations


Enhanced Thermal and Oxidative Stability Compared to Ascorbic Acid and Ascorbyl Glucoside

In an accelerated stability test, a skin cream formulated with 5% Amitose 3GA (a commercial form of 3-glyceryl ascorbate) exhibited significantly less color change than identical creams formulated with either pure ascorbic acid or ascorbyl glucoside. All samples were stored at 50°C for one month . Color change, specifically browning, is a direct indicator of oxidative degradation for vitamin C compounds .

Cosmetic Formulation Stability Testing Vitamin C Derivatives

Expanded Formulary pH Range Relative to Ascorbic Acid

Glyceryl ascorbate offers superior formulary flexibility because it remains effective across a broader pH spectrum compared to pure ascorbic acid. While pure ascorbic acid requires a narrow, acidic pH (typically 3.0-3.5) for stability and effective skin penetration, glyceryl ascorbate is most effective in a pH range of 3–5 and is more stable outside of this range [1].

Cosmetic Formulation pH Stability Vitamin C Derivatives

Superior High-Concentration Stability for Serum Formulations

In a test designed to mimic the conditions for a high-concentration vitamin C serum, a formulation containing Amitose 3GA with an equivalent of 15% ascorbic acid showed no color change after 12 weeks of storage at 50°C [1]. This demonstrates the compound's ability to maintain stability at concentrations and temperatures that would rapidly degrade other vitamin C derivatives [1].

Cosmetic Formulation Stability Testing High-Concentration Serums

Quantifiable Antioxidant Activity and Intracellular ROS Scavenging

The antioxidant capacity of 3-O-glyceryl ascorbate (3GA) was quantified using Electron Spin Resonance (ESR) spin-trapping methods. 3GA demonstrated a direct scavenging ability against various reactive oxygen species (ROS), including hydroxyl radicals, superoxide anions, and singlet oxygen [1]. Furthermore, in a cellular model, pretreatment of HaCaT human keratinocytes with 3GA significantly suppressed intracellular ROS levels, both under normal physiological conditions and following exposure to oxidative stressors like H₂O₂ or UVB radiation [1]. This led to a measurable protection of the cells from subsequent damage [1].

Antioxidant Assays In Vitro Toxicology ROS Scavenging

High-Value Application Scenarios for Glyceryl Ascorbate Based on Quantitative Evidence


Development of Stable, High-Concentration Vitamin C Serums and Ampoules

The primary barrier to formulating high-concentration vitamin C products is the rapid oxidation and discoloration of ascorbic acid in aqueous solutions. The evidence from Section 3 directly supports the use of glyceryl ascorbate in these scenarios. Data shows that a serum containing 3-glyceryl ascorbate at an equivalent 15% ascorbic acid concentration remained color-stable after 12 weeks at 50°C [1]. This performance enables the creation of visually appealing, high-potency, and preservative-free serums and ampoules, which are highly desirable in the prestige and 'clean' beauty markets. Formulators can confidently develop products with high 'ascorbic acid equivalent' claims without the risk of product browning and loss of efficacy during shelf life.

Formulating for Sensitive Skin and pH-Balanced Skincare Lines

Pure ascorbic acid formulations are inherently acidic, often requiring a pH below 3.5 for stability and absorption, which can lead to irritation for many consumers. The evidence that glyceryl ascorbate is effective and stable at a pH of 3–5 [2] provides a clear scientific rationale for its selection in products targeting sensitive skin. This broader pH window allows formulators to create vitamin C products at a pH closer to the skin's natural level (~5.5), significantly improving user tolerability. This makes glyceryl ascorbate a strategic choice for building inclusive product lines that expand the market reach of vitamin C skincare to consumers who cannot tolerate traditional ascorbic acid products.

Stable, Multi-Functional Cream and Lotion Formulations

The unique combination of the glycerin backbone and the ascorbyl head group in glyceryl ascorbate provides a dual functionality not found in other vitamin C derivatives. The glycerin component acts as a humectant, providing inherent moisturization [3]. This is confirmed by the evidence showing the compound's antioxidant activity and stability in complex emulsion systems like creams . A cream formulated with 5% 3-glyceryl ascorbate showed superior stability against browning compared to ascorbic acid and ascorbyl glucoside . This allows cosmetic chemists to develop multi-tasking daily moisturizers with SPF, anti-aging serums, or night creams that deliver both potent antioxidant protection and long-lasting hydration in a single, stable, and elegant formulation, reducing the need for multiple products and simplifying skincare routines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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